2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole
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Overview
Description
2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of methoxyphenoxy and methylphenoxy groups attached to the oxadiazole ring, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
The synthesis of 2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 2-(2-methoxyphenoxy)methyl hydrazine with 2-(3-methylphenoxy)acetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methyl groups can be replaced by other functional groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound can be used as a probe to study enzyme activities and protein interactions. Its ability to interact with biological molecules makes it useful for investigating cellular processes.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with specific biological activities. Its structural features make it a candidate for designing molecules with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
2-[(2-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole can be compared with other similar compounds, such as:
2-[(4-Methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole: This compound has a similar structure but with a methoxy group at the 4-position instead of the 2-position. The difference in substitution pattern can lead to variations in chemical reactivity and biological activity.
2-[(2-Methoxyphenoxy)methyl]-5-[2-(4-methylphenoxy)ethyl]-1,3,4-oxadiazole: This compound has the methyl group at the 4-position instead of the 3-position. Such structural differences can affect the compound’s interaction with molecular targets and its overall properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[(2-methoxyphenoxy)methyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-14-6-5-7-15(12-14)23-11-10-18-20-21-19(25-18)13-24-17-9-4-3-8-16(17)22-2/h3-9,12H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMOHTWJHAMQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCC2=NN=C(O2)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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